1,2,5-Trimethylpyrrole

描述

Overview of Pyrrole (B145914) as a Fundamental Heterocycle in Organic Chemistry

Pyrrole, a five-membered aromatic heterocycle with the chemical formula C₄H₄NH, holds a significant position in the field of organic chemistry. wikipedia.orgbyjus.comslideshare.net Its structure consists of a planar ring of four carbon atoms and one nitrogen atom, which contributes its lone pair of electrons to the aromatic π system, resulting in a total of six π electrons that fulfill Hückel's rule for aromaticity. libretexts.orgnumberanalytics.comnumberanalytics.com This aromatic character is a defining feature of pyrrole, influencing its stability and reactivity. numberanalytics.comnumberanalytics.com

The resonance energy of pyrrole, estimated to be around 100 kJ/mol, is less than that of benzene (B151609) but comparable to other five-membered aromatic heterocycles like furan (B31954) and thiophene (B33073), with the order of aromaticity generally being benzene > thiophene > pyrrole > furan. perlego.com This inherent stability, coupled with its unique electronic properties, makes pyrrole a crucial building block in the synthesis of a vast array of organic molecules. numberanalytics.comperlego.com

Pyrrole and its derivatives are not merely laboratory curiosities; they are integral components of numerous natural products essential for life, such as heme and chlorophyll. perlego.comthieme-connect.com The pyrrole ring is also found in a wide range of biologically active secondary metabolites, including many of marine origin. thieme-connect.com Furthermore, many synthetic compounds containing the pyrrole nucleus exhibit important medicinal properties, including anti-inflammatory, antihypercholesterolemic, antibacterial, and antimalarial activities. thieme-connect.com

The reactivity of the pyrrole ring is characterized by its susceptibility to electrophilic aromatic substitution, which occurs preferentially at the C2 and C5 positions. numberanalytics.comonlineorganicchemistrytutor.comslideshare.net This is due to the greater stabilization of the positive charge in the resulting intermediate carbocation through resonance, compared to attack at the C3 or C4 positions. onlineorganicchemistrytutor.com This predictable reactivity pattern allows for the regioselective functionalization of the pyrrole ring, a key aspect in the synthesis of complex pyrrole-containing molecules.

Structural Classification and Research Context of Substituted Pyrroles

Substituted pyrroles are a diverse class of compounds where one or more hydrogen atoms on the pyrrole ring are replaced by other functional groups. This substitution significantly influences the physical, chemical, and biological properties of the parent pyrrole molecule. The position and nature of these substituents are crucial for their classification and determine their applications in various fields of chemical research.

Pyrroles can be substituted at the nitrogen atom (N-substituted) or at the carbon atoms of the ring (C-substituted). wikipedia.org The introduction of alkyl, aryl, or other functional groups at specific positions can modulate the electron density of the ring, thereby altering its reactivity towards electrophiles and nucleophiles. For instance, electron-donating groups enhance the reactivity towards electrophilic substitution, while electron-withdrawing groups decrease it. pearson.com

The synthesis of substituted pyrroles is a major focus in organic chemistry, with several named reactions dedicated to their construction. Some of the most well-known methods include:

Paal-Knorr Synthesis: This is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.comwikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org

Knorr Pyrrole Synthesis: This method involves the condensation of an α-amino ketone with a compound containing a reactive methylene (B1212753) group, such as a β-ketoester. pharmaguideline.com

Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. thieme-connect.comwikipedia.orgquimicaorganica.org

Van Leusen Pyrrole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with an activated alkene in a [3+2] cycloaddition reaction to form the pyrrole ring. nih.govnih.gov

The ability to synthesize a wide variety of substituted pyrroles has led to their extensive use in medicinal chemistry for the development of new therapeutic agents. thieme-connect.comrsc.org They are also crucial in materials science for creating conductive polymers, dyes, and other functional materials. chemimpex.com The specific substitution pattern on the pyrrole ring is key to tailoring the properties of the final compound for a particular application.

Specific Introduction to 1,2,5-Trimethylpyrrole within the Pyrrole Chemical Space

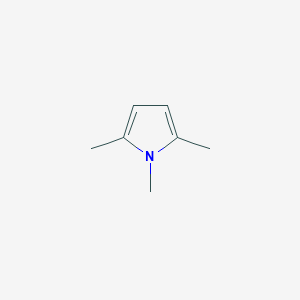

This compound is a substituted pyrrole with the chemical formula C₇H₁₁N. chemimpex.comnist.gov As its name suggests, it features a methyl group attached to the nitrogen atom (position 1) and two methyl groups attached to the carbon atoms at positions 2 and 5 of the pyrrole ring. nist.gov This specific substitution pattern imparts distinct properties to the molecule compared to the parent pyrrole.

The presence of the three methyl groups, which are electron-donating, increases the electron density of the pyrrole ring, enhancing its nucleophilicity and reactivity towards electrophiles. lmu.delmu.de The methyl group on the nitrogen atom also eliminates the possibility of N-H acidity, which is a characteristic of unsubstituted pyrrole. wikipedia.org

This compound is a colorless to yellow or green clear liquid with a boiling point of 173 °C. chemimpex.com It is a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals. chemimpex.com In materials science, its electronic properties are explored for the development of conductive polymers and dyes. chemimpex.com

Kinetic, spectroscopic, and electrochemical studies have been conducted to understand the oxidation mechanisms of this compound. acs.orgacs.org These studies have shown that one-electron oxidation of this compound forms a radical cation that can undergo rapid dimerization. acs.orgacs.org The electrochemical behavior of this compound has also been investigated, revealing an irreversible oxidation peak at lower scan rates and a reversible oxidation step at very high scan rates in cyclic voltammetry experiments. acs.orgacs.org

The unique structure and reactivity of this compound make it a valuable compound in various research areas, from fundamental organic synthesis to the development of advanced materials. chemimpex.comacs.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,5-trimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRABRACUKBOTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239239 | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

930-87-0 | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 930-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Trimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-trimethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,5-TRIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4P5HS0RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,5-Trimethyl-1H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,2,5 Trimethylpyrrole and Its Analogues

Classical and Modern Approaches to Pyrrole (B145914) Ring Formation

The construction of the pyrrole nucleus has been a subject of intense research, leading to the development of a diverse array of synthetic strategies. These methods range from well-established condensation reactions to cutting-edge catalytic systems that offer improved efficiency, atom economy, and functional group tolerance.

Paal-Knorr Condensation: Mechanistic and Scope Considerations

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a classical and widely utilized method for preparing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgalfa-chemistry.com The traditional Paal-Knorr reaction often requires harsh conditions, such as prolonged heating in the presence of an acid, which can limit its applicability with sensitive substrates. rgmcet.edu.inresearchgate.net However, numerous modifications have been developed to overcome these limitations, employing a variety of catalysts to promote the condensation under milder conditions. rgmcet.edu.inresearchgate.net

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of investigation. It is generally accepted that the reaction proceeds through the formation of a hemiaminal upon the attack of the amine on one of the protonated carbonyl groups. wikipedia.org This is followed by an intramolecular attack of the amine on the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the final pyrrole product. wikipedia.org The ring-formation step is considered the rate-determining step of the reaction. alfa-chemistry.com Studies have shown that the stereochemistry of the starting 1,4-dicarbonyl can influence the reaction rate, suggesting that a mechanism involving the formation of an enamine before the cyclization step is unlikely. organic-chemistry.org

A key precursor for the synthesis of 2,5-dimethyl-substituted pyrroles, such as 1,2,5-trimethylpyrrole, is 2,5-hexanedione (B30556). This 1,4-dicarbonyl compound readily undergoes the Paal-Knorr condensation with a primary amine. For instance, the reaction of 2,5-hexanedione with methylamine (B109427) yields this compound. The versatility of this intermediate is highlighted by its use in the synthesis of various pyrrole compounds by reacting it with different primary amines. mdpi.comnih.govrsc.org The reaction of 2,5-hexanedione with lysine (B10760008) residues in proteins to form pyrrole adducts is also a known process. wikipedia.org

A recent development involves a two-step, one-pot process where 2,5-hexanedione is first formed and then reacted in situ with a primary amine to produce the corresponding pyrrole. This approach has been shown to be highly efficient, with excellent yields (80-95%) and water as the only byproduct, making it a sustainable synthetic route. mdpi.comnih.govresearchgate.net

The increasing demand for sustainable chemical processes has driven research into the use of biomass-derived starting materials. 2,5-Dimethylfuran (B142691), which can be produced from fructose, is a valuable platform chemical that can be converted into 2,5-hexanedione. researchgate.net The conversion is typically achieved through an acid-catalyzed ring-opening reaction of 2,5-dimethylfuran. mdpi.comwikipedia.orgnih.gov

This process has been optimized to achieve high yields of 2,5-hexanedione (up to 95%) under relatively mild conditions, for example, by heating at 50 °C for 24 hours with a stoichiometric amount of water and a sub-stoichiometric amount of sulfuric acid. mdpi.comnih.govresearchgate.net This two-step, one-pot synthesis of pyrroles from the bio-based feedstock 2,5-dimethylfuran represents a green and efficient alternative to traditional petroleum-based routes. nih.govpolimi.it

Catalytic Synthesis of Substituted Pyrroles

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic compounds. These approaches often offer higher efficiency, selectivity, and sustainability compared to classical methods. For pyrrole synthesis, transition metal catalysis has emerged as a powerful tool.

Ruthenium pincer complexes have proven to be highly effective catalysts for a variety of organic transformations, including the synthesis of pyrroles. dtu.dkacs.orgchinesechemsoc.orgchinesechemsoc.org These catalysts are known for their high stability and activity, which stems from the tridentate coordination of the pincer ligand to the metal center. dtu.dk They can facilitate the synthesis of substituted pyrroles through dehydrogenative coupling reactions, which are atom-economical processes that generate hydrogen gas as the only byproduct. researchgate.netresearchgate.netnih.govelsevierpure.com

For instance, ruthenium pincer complexes have been successfully employed in the direct synthesis of pyrroles from the dehydrogenative coupling of β-aminoalcohols with secondary alcohols. nih.govelsevierpure.com This methodology allows for the one-step construction of the pyrrole ring through selective C-N and C-C bond formation. elsevierpure.com Furthermore, these catalysts have been used for the synthesis of N-substituted pyrroles via the dehydrogenative coupling of aromatic amines with diols like cis-2-butene-1,4-diol (B44940) and 2-butyne-1,4-diol. researchgate.net The versatility of ruthenium pincer catalysts makes them a valuable tool for the synthesis of a wide range of substituted pyrroles under environmentally benign conditions. organic-chemistry.org

Dehydrogenative coupling reactions catalyzed by transition metals such as palladium, ruthenium, and iron have emerged as powerful strategies for the synthesis of pyrroles. organic-chemistry.org These methods often involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. researchgate.net

Palladium-catalyzed dehydrogenative coupling has been utilized for the synthesis of polycyclic pyrrole-azole structures through intramolecular C-H activation. nih.gov This approach allows for site-selective cyclization to form fused ring systems. nih.gov Palladium catalysis also enables the synthesis of 2-substituted pyrroles starting from the monoallylation of amines with allylic alcohols. organic-chemistry.org Additionally, palladium-catalyzed oxidative annulation of pyrrolylalkyl-1H-azoles provides access to polyheterocyclic arenes. thieme-connect.com The direct C-H/C-H coupling of 2H-imidazole 1-oxides with pyrroles has also been achieved using palladium catalysis. acs.org

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of β-amino alcohols and ynones provides a direct and atom-economical route to functionalized pyrroles, with water and hydrogen gas as the only byproducts. rsc.orgrsc.org Ruthenium catalysts, in conjunction with palladium and iron catalysts, have been used in a general synthesis of 2-substituted pyrroles. organic-chemistry.org The dehydrogenative coupling of secondary alcohols and amino alcohols catalyzed by ruthenium complexes also yields various substituted pyrroles. researchgate.net

Iron-catalyzed dehydrogenative coupling offers a more sustainable and cost-effective alternative to precious metal catalysis. mdpi.com Iron catalysts have been employed in the synthesis of substituted pyrroles through a hydrogen autotransfer process followed by intramolecular dehydrative condensation. acs.org They can also catalyze the transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles to synthesize pyrrolo[1,2-α]quinoxalines. acs.org Iron-catalyzed cyclization reactions, both intermolecular and intramolecular, have been reviewed as a versatile method for the synthesis of various N-heterocycles. arabjchem.org

Table of Research Findings on Catalytic Pyrrole Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Advantages | References |

|---|---|---|---|---|

| Ruthenium Pincer Complexes | Dehydrogenative Coupling | β-aminoalcohols and secondary alcohols; aromatic amines and diols | High atom economy, environmentally benign, one-step synthesis | researchgate.netnih.govelsevierpure.com |

| Palladium | Dehydrogenative Coupling / Oxidative Annulation | Pyrrolylalkyl-1H-azoles; 2H-imidazole 1-oxides and pyrroles | Site-selective, access to polycyclic systems | nih.govthieme-connect.comacs.org |

| Ruthenium | Acceptorless Dehydrogenative Coupling (ADC) | β-amino alcohols and ynones | Atom- and step-economic, water and hydrogen as byproducts | rsc.orgrsc.org |

| Iron | Dehydrogenative Coupling / Transfer Hydrogenation | Alcohols and amines; alcohols and nitrophenylpyrroles | Cost-effective, sustainable, versatile | acs.orgacs.org |

Manganese(III)-Catalyzed Annulation Reactions

Manganese(III)-catalyzed reactions have emerged as a powerful tool for the construction of pyrrole rings. A notable example is the formal [3+2] annulation of vinyl azides with β-keto acids, which provides a direct route to substituted NH-pyrroles. organic-chemistry.org In these reactions, manganese(III) acetylacetonate (B107027) (Mn(acac)₃) has been identified as an optimal catalyst, facilitating the reaction with high efficiency. organic-chemistry.org

The process is believed to proceed through a radical mechanism initiated by the manganese(III) catalyst. The reaction of a β-keto acid with Mn(acac)₃ generates a carbon-centered radical, which then adds to the vinyl azide (B81097). This is followed by the release of dinitrogen and subsequent intramolecular cyclization of the resulting iminyl radical to form the pyrrole ring. organic-chemistry.org The choice of solvent is critical, with dimethylformamide (DMF) generally providing the best results. organic-chemistry.org This methodology is highly versatile, accommodating a wide range of substituents on both the vinyl azide and the β-keto acid, thus allowing for the synthesis of a diverse library of pyrrole derivatives. organic-chemistry.org

| Catalyst | Reactants | Solvent | Yield (%) | Reference |

| Mn(acac)₃ | Vinyl azides, β-Keto acids | DMF | up to 83 | organic-chemistry.org |

Iron(III) Chloride Catalysis in Paal-Knorr Condensation

The Paal-Knorr condensation, a classic method for pyrrole synthesis, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org The efficiency of this reaction can be significantly enhanced by the use of a catalyst. While various acidic catalysts are effective, iron(III) chloride has been utilized as a mild and efficient catalyst for this transformation. The reaction is typically carried out under neutral or weakly acidic conditions. organic-chemistry.org The use of a weak acid can accelerate the reaction, though strongly acidic conditions may favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

Photochemical and Electrochemical Synthetic Strategies for Pyrrole Derivatives

In recent years, photochemical and electrochemical methods have gained prominence as sustainable and powerful strategies for the synthesis of substituted pyrroles. rsc.org These techniques often operate under mild conditions and offer unique mechanistic pathways for the construction of the pyrrole nucleus from a variety of nitrogen-containing precursors. rsc.org

Visible-Light-Enabled Methods for Pyrrole Synthesis

Visible-light photocatalysis has emerged as a green and efficient tool for organic synthesis. rsc.orgchim.it These methods utilize the energy of visible light to initiate chemical reactions, often with the aid of a photosensitizer. One such approach involves the photocatalytic [3+2] annulation of N-aryl glycinates with 2-benzylidenemalononitrile partners to construct polysubstituted pyrroles. rsc.org This method is characterized by its mild, redox-neutral conditions and high functional group tolerance. rsc.org Dimethyl sulfoxide (B87167) (DMSO) serves as both the reaction medium and a green oxidant in this transformation. rsc.org Another strategy involves the visible-light-induced single-electron reduction of CAr–I bonds, triggering a 1,5-hydrogen atom transfer (HAT) process to construct polysubstituted pyrroles from cyclic 2-iodobenzoyl amides and internal alkynes. rsc.org

| Method | Reactants | Key Features | Reference |

| Photocatalytic [3+2] Annulation | N-aryl glycinates, 2-benzylidenemalononitriles | Redox-neutral, DMSO as solvent and oxidant | rsc.org |

| CAr–I Reduction/1,5-HAT | Cyclic 2-iodobenzoyl amides, Internal alkynes | Triggered by CAr–I activation | rsc.org |

| Hantzsch Reaction | 3-aryl-3-aminoacrylate, α-bromo-1-aryl-ethanone | One-pot, ambient temperature | chim.it |

Electrochemical Methods for Substituted Pyrroles

Electrochemical synthesis offers an alternative sustainable approach to pyrrole formation, avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgrsc.org These methods utilize an electric current to drive the desired chemical transformations. For instance, the electrochemical oxidative annulation of primary amines with aldehydes or ketones provides a route to polysubstituted pyrroles. rsc.org The mechanism is proposed to involve the single-electron anodic oxidation of an in situ formed imine, leading to a radical cation that undergoes dimerization and subsequent cyclization. rsc.org Another electrochemical approach involves the cyclization of N-propargyl enamines catalyzed by a diselenide, yielding carbonyl-substituted pyrroles. rsc.org

| Method | Precursors | Key Features | Reference |

| Oxidative Annulation | Primary amines, Aldehydes/Ketones | Anodic oxidation of in situ formed imine | rsc.org |

| Cyclization of N-propargyl enamines | N-propargyl enamines | Catalyzed by diselenide | rsc.org |

Microwave-Assisted Synthetic Routes to Pyrrole Derivatives

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and enhance product purity. An expeditious synthesis of N-substituted pyrroles has been developed using a microwave-induced, iodine-catalyzed reaction between 2,5-dimethoxytetrahydrofuran (B146720) and various amines under solventless conditions. researchgate.net This method is notable for its speed and efficiency. researchgate.net Additionally, microwave heating has been successfully employed in the synthesis of pyrrolyl-containing semisquaraines from squaric acid and pyrroles, including this compound, in aqueous media. mdpi.comdntb.gov.ua The use of microwave irradiation in these cases often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. mdpi.com

Flow Chemistry Approaches for Pyrrole Compound Preparation

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability. richmond.eduru.nlacs.org The Paal-Knorr synthesis of pyrroles has been successfully adapted to a continuous flow process. ru.nluc.pt For example, the reaction of 2,5-hexanedione with primary amines like ethanolamine (B43304) or ethylamine (B1201723) can be performed in a microreactor, achieving quantitative yields in a matter of seconds. uc.pt This high efficiency is attributed to the excellent heat and mass transfer characteristics of microreactors. ru.nl The continuous flow synthesis of polysubstituted pyrroles from β-chloroenals has also been demonstrated, providing a rapid and high-yield route to these valuable compounds. richmond.edu Furthermore, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, showcasing the potential for multi-step reactions in a single, uninterrupted sequence. scispace.com

| Method | Reactants | Key Features | Production Rate/Yield | Reference |

| Paal-Knorr Synthesis | 2,5-Hexanedione, Ethanolamine/Ethylamine | Microreactor, quantitative yield in seconds | 55.8 g/hour | ru.nlacs.org |

| From β-chloroenals | β-chloroenals, Glycine methyl ester, DIEA | High yield, rapid synthesis | Library of 12 pyrroles | richmond.edu |

| Hantzsch Synthesis | tert-Butyl acetoacetates, Amines, 2-Bromoketones | One-step, in situ hydrolysis | 850 mg (63% yield) in 2.5 h | scispace.com |

Targeted Synthesis of this compound and its Direct Derivatives

The construction and subsequent derivatization of the this compound core are crucial for accessing a range of functional molecules. This section details specific synthetic routes to phosphine (B1218219) and semisquaraine derivatives, as well as methods for the direct functionalization of the pyrrole ring.

Preparation of 1,2,5-Trimethylpyrrolyl Phosphines

A notable class of this compound derivatives are its corresponding phosphines, which have been shown to be strongly electron-donating arylphosphines, a property that can surpass that of some alkylphosphines. beilstein-journals.org The synthesis of these phosphines can be achieved on a multi-gram scale through one-pot procedures using commercially available starting materials. beilstein-journals.org

The general synthetic protocol involves the reaction of this compound with a suitable chlorophosphine in the presence of a base, such as triethylamine, in a solvent like acetonitrile. For instance, the reaction with chlorodiphenylphosphine (B86185) at room temperature yields diphenyl(1,2,5-trimethylpyrrolyl)phosphine in high yield. The synthesis of analogous phosphines with different substituents on the phosphorus atom, such as diisopropyl and dicyclohexyl groups, may necessitate more forcing reaction conditions due to the decreased electrophilicity of the corresponding dialkylchlorophosphine precursors.

A key example is the synthesis of tris(1,2,5-trimethyl)pyrrolylphosphine, P(tmp)₃, a crystalline solid that is notable for its significant electron-donating ability, as indicated by a Tolman electronic parameter (TEP) of 2055.0 cm⁻¹. This compound can be handled in air, highlighting its stability. The synthesis of phosphines bearing one, two, or three 1,2,5-trimethylpyrrolyl (tmp) substituents has been successfully demonstrated.

Table 1: Synthesis of 1,2,5-Trimethylpyrrolyl Phosphines

| Product | Reactants | Base | Solvent | Conditions | Yield | Reference |

| Diphenyl(1,2,5-trimethylpyrrolyl)phosphine | This compound, Chlorodiphenylphosphine | Triethylamine | Acetonitrile | Room Temperature | 89% | |

| Diisopropyl(1,2,5-trimethylpyrrolyl)phosphine | This compound, Diisopropylchlorophosphine | Triethylamine | Acetonitrile | Harsher conditions | - | |

| Dicyclohexyl(1,2,5-trimethylpyrrolyl)phosphine | This compound, Dicyclohexylchlorophosphine | Triethylamine | Acetonitrile | Harsher conditions | - | |

| Tris(1,2,5-trimethyl)pyrrolylphosphine | This compound, Phosphorus trichloride | - | - | - | - |

These phosphines have been utilized as ligands in the coordination chemistry of various metals, including nickel(0), palladium(II), gold(I), and ruthenium(II).

Synthesis of Pyrrolyl-Containing Semisquaraines

Pyrrolyl-containing semisquaraines are valuable precursors for the synthesis of non-symmetric squaraine dyes. rsc.orgrsc.orgresearchgate.net A facile and efficient one-step synthesis of these compounds has been developed using this compound and squaric acid in water. rsc.orgrsc.orgresearchgate.net

The reaction involves heating a mixture of this compound and an equimolar amount of squaric acid in water. rsc.org For example, reacting this compound with squaric acid at 80°C for 60 minutes affords the corresponding 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)-4-hydroxycyclobut-3-ene-1,2-dione as a maroon solid in high yield (84%). rsc.org This method is noted for its high atom economy, with water being the only byproduct. rsc.org The resulting semisquaraines are stable compounds that can be isolated and purified by simple filtration and washing. rsc.org

Table 2: Synthesis of a Pyrrolyl-Containing Semisquaraine

| Product | Reactants | Solvent | Conditions | Yield | Reference |

| 3-(1,2,5-trimethyl-1H-pyrrol-3-yl)-4-hydroxycyclobut-3-ene-1,2-dione | This compound, Squaric Acid | Water | 80°C, 60 min | 84% | rsc.org |

The reactivity of this compound in this synthesis leads to the formation of the C3-substituted product. rsc.org These semisquaraine precursors are instrumental in the subsequent synthesis of a variety of non-symmetric squaraine dyes. rsc.orgrsc.orgresearchgate.net

Functionalization of the Pyrrole Scaffold for Specific Substituents

Beyond the synthesis of direct derivatives, the functionalization of the this compound scaffold itself allows for the introduction of a diverse range of substituents, leading to novel molecular architectures. Several methods for the C-H functionalization of this compound have been reported.

One approach involves a palladium-catalyzed double C-H bond functionalization. The reaction of this compound with 1,8-dibromonaphthalene (B102958) in the presence of a palladium catalyst, such as PdCl(C₃H₅)(dppb), and a base like potassium pivalate (B1233124) (KOPiv) in DMA at 150°C leads to the formation of acenaphtho[1,2-c]pyrrole in a 56% yield. beilstein-journals.org

Another strategy is the copper-catalyzed nitrene transfer reaction. Using a TpBr₃Cu(NCMe) catalyst, a nitrene group can be inserted into the Csp³-H bond of the Cα-methyl group of this compound. scispace.com This demonstrates a selective functionalization of the methyl substituent rather than the pyrrole ring itself.

Furthermore, rhodium-catalyzed asymmetric functionalization with vinylcarbenoids has been shown to proceed via vinylogous alkylation. The reaction of Z-2-diazopentenoate with this compound results in the exclusive formation of the vinylogous alkylation product in 78% yield. nih.gov

The nucleophilic character of this compound allows it to participate in C-C coupling reactions with highly electrophilic reagents. It has been shown to react with superelectrophilic 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) and 7-chloro-4,6-dinitrobenzofurazan (DNBZ-Cl) in acetonitrile, demonstrating its utility as a weak carbon nucleophile in SₙAr substitutions. nih.gov

Additionally, studies on electrophilic substitution have examined hydrogen exchange at the unsubstituted C3 and C4 positions of the this compound ring in an aqueous buffer, finding similar reactivities at both positions. rsc.orgrsc.org

Table 3: Functionalization Reactions of this compound

| Reaction Type | Reagents | Catalyst | Product Type | Yield | Reference |

| Palladium-catalyzed Annulation | 1,8-Dibromonaphthalene, KOPiv | PdCl(C₃H₅)(dppb) | Acenaphtho[1,2-c]pyrrole | 56% | beilstein-journals.org |

| Copper-catalyzed Nitrene Insertion | PhI=NTs | TpBr₃Cu(NCMe) | Cα-amidated pyrrole | - | scispace.com |

| Rhodium-catalyzed Vinylogous Alkylation | Z-2-Diazopentenoate | Rh₂(S-biTISP)₂ | Vinylogous alkylation product | 78% | nih.gov |

| SₙAr Substitution | 7-Chloro-4,6-dinitrobenzofuroxan | None | C-C coupled product | - | nih.gov |

| Hydrogen Exchange | Aqueous buffer | Acid | Deuterated this compound | - | rsc.orgrsc.org |

These methodologies highlight the versatility of the this compound scaffold in undergoing a range of chemical transformations to produce functionally diverse molecules.

Chemical Reactivity and Reaction Mechanisms of 1,2,5 Trimethylpyrrole

Oxidation Pathways and Mechanisms

The oxidation of 1,2,5-trimethylpyrrole (TMP) has been studied in various solvents and under different conditions, revealing several mechanistic pathways. acs.org

Autoxidation Processes: Initiation and Propagation Mechanisms

Pyrroles are known to be unstable in the presence of oxygen and are implicated in the formation of gums and sludge in petroleum products. opennetzero.org The autoxidation of this compound in oxygenated chlorobenzene (B131634) solutions is initiated by the reaction of TMP with molecular oxygen. acs.org The propagation of this process is partly carried on by the oxidation of TMP by a peroxyl radical derived from TMP itself. acs.org This autoxidation is not significantly inhibited by traditional antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT), suggesting that the rate-limiting step is not a simple hydrogen atom abstraction. asme.org Instead, an Electron-Transfer-Initiated Oxygenation (ETIO) mechanism is proposed to be a key part of the process. asme.org

Radical Reactivity with Oxidizing Species (e.g., Br₂•-, I₂•-, CCl₃O₂•, N₃•)

In radiolytic experiments, this compound is rapidly oxidized by various radical species in aqueous solutions. acs.org To avoid the rapid addition of hydroxyl radicals (•OH) to the pyrrole (B145914) ring, experiments are often conducted in the presence of anions like bromide (Br⁻), iodide (I⁻), or azide (B81097) (N₃⁻). acs.org These anions react with •OH radicals to form one-electron oxidants such as dibromide radical anion (Br₂•⁻), diiodide radical anion (I₂•⁻), and azidyl radical (N₃•). acs.org The reaction of TMP with these radicals leads to the formation of the TMP radical cation (TMP•⁺). acs.org The trichloroperoxyl radical (CCl₃O₂•) also oxidizes TMP efficiently in organic solvents. acs.org

Table 1: Rate Constants for the Oxidation of this compound by Various Radicals

| Oxidizing Radical | Rate Constant (k) in L mol⁻¹ s⁻¹ |

|---|---|

| Br₂•⁻ | 2.3 x 10⁹ |

| I₂•⁻ | 5.1 x 10⁸ |

| CCl₃O₂• | 5 x 10⁸ |

| N₃• | Data not specified |

Source: acs.org

Dimerization of Radical Cations and Subsequent Oxidation

The one-electron oxidation of this compound forms a radical cation (TMP•⁺), which has a characteristic UV absorption maximum around 270 nm. acs.org This radical cation is highly reactive and undergoes rapid dimerization. acs.org The dimerization process is followed by a very easy oxidation of the resulting dimer to a stable product that absorbs light at approximately 460 nm. acs.org NMR analysis of the product formed in irradiated dichloromethane (B109758) solutions suggests the formation of a dication of the dimeric TMP. acs.org The formation of this stable product involves the transfer of more than one electron per TMP monomer. acs.org At very high scan rates in cyclic voltammetry experiments, a reversible oxidation step is observed, allowing for the determination of the redox potential for the TMP/TMP•⁺ couple. acs.org

Cycloaddition Reactions and Functionalization

The aromaticity of the pyrrole ring generally makes it a less reactive diene in Diels-Alder reactions. nih.govresearchgate.net Attempts to perform a cycloaddition reaction between this compound and maleimide (B117702) in toluene (B28343) at 60°C were unsuccessful in yielding the expected cycloadduct. nih.gov This is attributed to the thermodynamic instability of the potential cycloadducts, which can readily undergo retro-Diels-Alder reactions or other rearrangements to restore the aromaticity of the pyrrole ring. nih.gov However, in some cases, functionalization can occur through a domino reaction involving carbocatalyzed oxidation at a benzylic position followed by a cycloaddition reaction with a graphitic substrate. researchgate.net

Domino Reaction for Carbon Allotrope Functionalization

This compound (TMP) is a key molecule in the sustainable functionalization of carbon allotropes like graphene and carbon black through a domino reaction. researchgate.netresearchgate.net This process is notable for its efficiency and for proceeding without the generation of by-products. researchgate.netresearchgate.net The functionalization occurs by heating liquid this compound in the presence of a high surface area nanosized graphite (B72142) (HSAG) in the air at temperatures ranging from 80 °C to 180 °C. researchgate.netnih.govmdpi.com This method allows for the decoration of sp2 carbon allotropes without altering their fundamental structure, paving the way for their broader application. researchgate.netnih.gov

Carbocatalyzed Oxidation and Diels-Alder Cycloaddition

The domino reaction for the functionalization of carbon allotropes with this compound involves a two-step mechanism: a carbocatalyzed oxidation of the pyrrole compound followed by a Diels-Alder cycloaddition. researchgate.netnih.govmdpi.com Initially, the graphene layers or other carbon substrates act as a catalyst, promoting the oxidation of the this compound. researchgate.netnih.gov This oxidation occurs at the benzylic position of the pyrrole compound. researchgate.net

Following the oxidation, the carbon substrate then acts as a dienophile for a Diels-Alder cycloaddition reaction with the oxidized pyrrole. researchgate.netresearchgate.netnih.gov Spectroscopic analysis, including FT-IR and XPS, reveals the presence of oxidized TMP derivatives on the solid adducts. researchgate.netnih.govmdpi.com At temperatures of 150 °C and higher, there is clear evidence of the reaction of the intra-annular double bond of the TMP with the HSAG, confirming the cycloaddition. researchgate.netnih.govmdpi.com The ratio of C(sp2)N bonds to C(sp3)N bonds increases with temperature, indicating the reaction of the pyrrole moiety. researchgate.netnih.govmdpi.com

Role of Graphene and Carbon Black as Catalysts and Substrates

In this domino reaction, carbon allotropes such as graphene and carbon black play a dual role. researchgate.netnih.gov In the initial stages of the reaction, they function as carbocatalysts, facilitating the oxidation of this compound. researchgate.netnih.gov Subsequently, they serve as the substrate for the Diels-Alder cycloaddition reaction, where the oxidized pyrrole covalently bonds to the carbon surface. researchgate.netresearchgate.netnih.gov This functionalization method has been successfully applied to various sp2 carbon allotropes, including carbon black, high surface area graphite, and carbon nanotubes. researchgate.net The process is achieved by simply mixing the carbon material with the pyrrole compound and applying thermal or mechanical energy. researchgate.net

Table 1: Reaction Conditions for the Functionalization of HSAG with this compound

| Parameter | Condition |

|---|---|

| Reactants | This compound (TMP), High Surface Area Nanosized Graphite (HSAG) |

| Atmosphere | Air |

| Temperature Range | 80 °C to 180 °C |

| Catalyst | HSAG (initially) |

| Substrate | HSAG (for cycloaddition) |

| Key Reaction Steps | Carbocatalyzed Oxidation, Diels-Alder Cycloaddition |

This table summarizes the experimental conditions for the domino reaction between this compound and high surface area nanosized graphite.

Reactivity with Squaric Acid for Semisquaraine Formation

This compound reacts with squaric acid in water to form pyrrolyl-containing semisquaraines. dntb.gov.uaresearchgate.netdntb.gov.uamdpi.com This reaction is a facile and high-yield method for producing these useful precursors for non-symmetric squaraine dyes. dntb.gov.uaresearchgate.netdntb.gov.uamdpi.com The reaction of this compound with an equimolar amount of squaric acid at 80 °C for 60 minutes results in the formation of the corresponding semisquaraine in approximately 80-84% yield. researchgate.netmdpi.com This process is scalable, with successful syntheses demonstrated at both 1 mL and 5 mL scales. researchgate.net The resulting semisquaraine can be isolated as a maroon solid. mdpi.com

Table 2: Synthesis of Semisquaraine from this compound and Squaric Acid

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Squaric Acid (equimolar) | Water | 80 °C | 60 min | Pyrrol-3-yl-containing semisquaraine | ~84% |

This table outlines the optimized conditions for the synthesis of a semisquaraine from this compound and squaric acid in water.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on a pyrrole ring is influenced by the existing substituents. In the case of this compound, the methyl groups are electron-donating, which generally directs electrophilic attack to the ortho and para positions. ijrar.org For pyrrole and its derivatives, the positions adjacent to the nitrogen (α-positions, C2 and C5) and the other two carbon positions (β-positions, C3 and C4) exhibit different reactivities. The electron-donating nature of the methyl groups on the nitrogen and at the 2 and 5 positions of this compound influences the electron density of the pyrrole ring, thereby affecting the regioselectivity of electrophilic substitution reactions. ijrar.orgmasterorganicchemistry.com

For an electrophilic aromatic substitution, the rate-determining step is the attack of the electrophile by the aromatic ring, which disrupts aromaticity and forms a carbocation intermediate. masterorganicchemistry.com Electron-donating groups stabilize this intermediate, thereby increasing the reaction rate. masterorganicchemistry.com In monosubstituted benzenes, which serve as a model, the distribution of ortho, meta, and para isomers is not random and is dictated by the electronic effects of the substituent. masterorganicchemistry.com While specific experimental data on the electrophilic aromatic substitution patterns of this compound were not found in the provided search results, the general principles suggest that the methyl groups would activate the ring towards substitution. ijrar.org

Stability Studies: Hydrolytic and Oxidative Stability in Diverse Environments

Studies on the stability of phosphines containing the 1,2,5-trimethylpyrrolyl (tmp) group have provided insights into the stability of the pyrrole ring itself. acs.org Tris(1,2,5-trimethyl)pyrrolylphosphine, P(tmp)₃, can be handled in air, indicating a degree of oxidative stability. acs.org When exposed to the atmosphere as a fine powder for 72 hours, some related arylphosphines showed minimal oxidation. acs.org

Hydrolysis studies on these phosphines, conducted in THF solutions with water at both ambient temperature and 80 °C, showed that most remained intact. acs.org However, tris(1,2,5-trimethyl)pyrrolylphosphine (1) showed slow decomposition (less than 5% after 6 hours) in solution at 80 °C, forming the secondary phosphine (B1218219) oxide (tmp)₂HPO. acs.org This suggests that while generally stable, the this compound moiety can undergo degradation under certain hydrolytic conditions at elevated temperatures.

Research on the antioxidative activity of various pyrrole derivatives has shown that this compound exhibits higher antioxidative activity compared to pyrroles with a free α-position. dtu.dkresearchgate.net This suggests a greater stability against oxidation. The mechanisms of oxidation of this compound have been the subject of kinetic, spectroscopic, and electrochemical studies, indicating the compound's propensity to undergo oxidation under specific conditions. nist.gov

Advanced Spectroscopic and Analytical Characterization of 1,2,5 Trimethylpyrrole and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,2,5-trimethylpyrrole and its various adducts. Through different NMR active nuclei, a comprehensive picture of the molecular framework and electronic environment can be obtained.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the synthesis and purity of this compound and its derivatives. researchgate.netmdpi.com The successful synthesis of various pyrrole (B145914) compounds, including this compound, from 2,5-hexanedione (B30556) has been verified using ¹H-NMR and ¹³C-NMR analyses, which showed excellent yields of 80–95%. researchgate.netmdpi.com

In studies involving the functionalization of graphene with this compound, ¹H-NMR spectra of samples treated at temperatures of 130 °C and higher showed low-intensity signals that were not attributable to the parent compound, indicating the formation of new species. nih.gov Furthermore, the hydrogen exchange at the unsubstituted positions of this compound in an aqueous buffer has been examined, revealing similar reactivities at these positions. rsc.org

The following table summarizes typical, though not exhaustive, NMR data for this compound.

| Nucleus | Chemical Shift (δ) ppm | Assignment |

| ¹H | ~5.75 | C3-H, C4-H |

| ¹H | ~3.4 | N-CH₃ |

| ¹H | ~2.1 | C2-CH₃, C5-CH₃ |

| ¹³C | ~127 | C2, C5 |

| ¹³C | ~105 | C3, C4 |

| ¹³C | ~30 | N-CH₃ |

| ¹³C | ~12 | C2-CH₃, C5-CH₃ |

³¹P NMR for Phosphine (B1218219) Derivatives

³¹P NMR spectroscopy is indispensable for characterizing phosphine derivatives of this compound. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, making it an excellent probe for studying the electron-donating properties of the pyrrolyl ligand. acs.org

The synthesis of various 1,2,5-trimethylpyrrolyl phosphines has been monitored and confirmed by ³¹P NMR. acs.org For instance, the reaction of dichlorophenylphosphine (B166023) with this compound (Htmp) was monitored, revealing the formation of an intermediate phosphino-phosphenium salt with characteristic doublets in the ³¹P NMR spectrum. acs.org The final phosphine products exhibit distinct ³¹P NMR resonances that are shifted to lower frequencies compared to their phenyl analogues, indicating the strong electron-donating nature of the 1,2,5-trimethylpyrrolyl (tmp) substituent. acs.org

The stability of these phosphines towards air and water has also been investigated using quantitative ³¹P NMR spectroscopy. acs.org This technique allows for the precise determination of the extent of oxidation or hydrolysis of the phosphine ligands under different conditions. acs.org

Below is a table of ³¹P NMR chemical shifts for selected 1,2,5-trimethylpyrrolyl phosphines. acs.org

| Phosphine Derivative | ³¹P NMR Chemical Shift (δ) ppm |

| Diphenyl(1,2,5-trimethylpyrrolyl)phosphine (3) | -29.9 |

| Diisopropyl(1,2,5-trimethylpyrrolyl)phosphine (4) | -17.4 |

| Dicyclohexyl(1,2,5-trimethylpyrrolyl)phosphine (5) | -26.4 |

| Bis(1,2,5-trimethylpyrrolyl)phenylphosphine (6) | -57.0 |

Mass Spectrometry Techniques (GC-MS, ESI-Mass)

Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-Mass) are powerful tools for the identification and characterization of this compound and its adducts. mdpi.comnih.gov These techniques provide information on the molecular weight and fragmentation pattern of the compounds, which is crucial for confirming their identity.

GC-MS analysis of this compound typically shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern can further aid in structural confirmation. nih.gov For instance, the GC-MS data for this compound shows a prominent peak at m/z 108 and 109. nih.gov

ESI-Mass spectrometry is particularly useful for the characterization of larger adducts and metal complexes of 1,2,5-trimethylpyrrolyl phosphines. acs.orgrsc.org This soft ionization technique allows for the observation of the intact molecular ion, providing direct evidence for the formation of the desired product. acs.org The synthesis of various pyrrole compounds, prepared with high yields, has been confirmed by both GC-Mass and ESI-Mass analyses. mdpi.comrsc.org

A summary of mass spectrometry data for this compound is presented below. nih.gov

| Technique | Parameter | Value |

| GC-MS | Kovats Retention Index | 976 (standard non-polar) |

| GC-MS (EI-B) | Top 5 Peaks (m/z) | 108.0, 109.0, 94.0, 107.0, 110.0 |

| ESI-Mass | [M+H]⁺ Calculated | 110.0964 |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide valuable information about the vibrational modes of this compound and its adducts, offering insights into their molecular structure and bonding. nih.govpsu.edu

The FT-IR spectrum of this compound exhibits characteristic bands corresponding to the various functional groups present in the molecule. nist.gov For example, bands associated with C-H stretching, C-N stretching, and C-H out-of-plane bending of the pyrrole ring can be observed. researchgate.net In a study on the functionalization of graphene with this compound, FT-IR spectroscopy was used to detect the presence of oxidized pyrrole derivatives on the graphene surface. nih.govnih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the structure of materials like graphene functionalized with this compound. nih.govpsu.edu Raman studies have shown that the bulk structure of high surface area graphite (B72142) remains largely unchanged after functionalization with this compound. nih.gov

Key FT-IR absorption bands for this compound are listed in the table below. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching (methyl groups) |

| ~1500 | C=C stretching (pyrrole ring) |

| ~1300 | ν(C-N) stretching (pyrrole ring) |

| ~755 | (C-H)oop bending (out-of-plane) of pyrrole ring |

Electronic Spectroscopy (UV-Visible Absorption)

UV-Visible absorption spectroscopy is employed to study the electronic transitions in this compound and its derivatives, providing information about their electronic structure and behavior in excited states. nist.gov

The oxidation of this compound has been investigated using spectroscopic techniques, which would include UV-Visible absorption to monitor the formation of intermediates and products. nist.gov Studies on related N,2,5-trimethylpyrrole radical cations have shown specific absorption characteristics that are indicative of the electronic distribution within the molecule. psu.edu

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry is a key electrochemical technique used to probe the redox properties of this compound and its derivatives. nist.gov It provides information on the oxidation and reduction potentials, which are crucial for understanding the electronic nature of these compounds and their potential applications in areas such as conducting polymers and catalysts.

The electrochemical oxidation of this compound has been studied in detail, revealing the mechanisms of this process. nist.gov These studies are important for understanding how the pyrrole ring behaves under oxidative conditions, which is relevant for applications such as electropolymerization. acs.org

Surface Analysis Techniques: X-Ray Photoelectron Spectroscopy (XPS)

X-Ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (TMP), XPS has been instrumental in characterizing its adducts, particularly with carbon nanomaterials like high surface area nanosized graphite (HSAG).

In a study investigating the functionalization of graphene with TMP, liquid TMP was heated in the presence of HSAG at temperatures ranging from 80 °C to 180 °C. nih.govdntb.gov.ua XPS analysis of the resulting solid adducts was crucial for understanding the nature of the interaction between the pyrrole compound and the graphene surface. The analysis focused on the high-resolution spectra of the C1s and N1s regions.

The N1s spectrum is particularly revealing. For the TMP molecule, the nitrogen atom exists in an aromatic sp²-hybridized environment within the pyrrole ring. Upon reaction with the graphene surface, this chemical environment can change. Researchers observed that as the treatment temperature was increased from 130 °C to 180 °C, the ratio of C(sp²)N bonds (indicative of the aromatic pyrrole system) to C(sp³)N bonds (resulting from the reaction of the pyrrole moiety) changed significantly. nih.govdntb.gov.uaresearchgate.net This shift provided strong evidence for a chemical reaction occurring at the higher temperatures, hypothesized to be a Diels-Alder cycloaddition following a carbocatalyzed oxidation of the TMP molecule. nih.govdntb.gov.ua

The key findings from the XPS analysis of the HSAG-TMP adducts are summarized in the table below.

| Thermal Treatment Temperature | Key XPS Finding | Interpretation |

|---|---|---|

| 80 °C - 130 °C | Spectra show the presence of oxidized TMP derivatives on the solid adducts. nih.gov | Initial oxidation of the pyrrole compound, catalyzed by the graphene surface. |

| ≥ 150 °C | Increase in the ratio of C(sp³)N bonds relative to C(sp²)N bonds. nih.govdntb.gov.ua | Covalent bond formation between the pyrrole ring and the graphene substrate, consistent with a cycloaddition reaction. |

These results demonstrate the power of XPS in elucidating the reaction mechanism at the interface between this compound and a solid substrate, confirming the formation of a covalent adduct at elevated temperatures.

Microscopic Characterization: High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to view and analyze the atomic structure of materials. It has been employed to study the morphology of adducts formed between this compound (TMP) and high surface area nanosized graphite (HSAG).

In the investigation of the thermal reaction between TMP and HSAG, HRTEM was used to examine the resulting solid materials. nih.govdntb.gov.uadntb.gov.ua The primary finding from the HRTEM analysis was that the functionalization process did not disrupt the fundamental structure of the graphitic material. nih.govresearchgate.net The bulk structure of the HSAG remained substantially unaltered, and no intercalation products—where TMP molecules would be inserted between the graphene layers—were observed. nih.govdntb.gov.ua

This indicates that the reaction is a surface phenomenon, where the TMP molecules form adducts on the exterior of the graphene layers. Further HRTEM analysis of the adducts when dispersed in solvents revealed the presence of aggregates consisting of only a few layers of graphene. dntb.gov.uaresearchgate.net This finding is significant as it suggests the functionalization can aid in the exfoliation of graphite into few-layer graphene.

| Sample | HRTEM Observation | Conclusion |

|---|---|---|

| HSAG-TMP Adducts | The bulk crystalline structure of the graphite is preserved. nih.gov | The functionalization is non-destructive to the graphene lattice. |

| HSAG-TMP Adducts | No evidence of TMP molecules intercalated between graphene sheets. nih.govdntb.gov.ua | The reaction occurs on the surface/edges of the graphite, not between the layers. |

| Dispersions of HSAG-TMP Adducts | Aggregates composed of few-layer graphene are present. dntb.gov.uaresearchgate.net | The TMP functionalization facilitates the separation of graphite into smaller stacks. |

Microwave Spectroscopy for Conformational Dynamics and Internal Rotations

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about molecular geometry, conformational landscapes, and internal dynamics, such as the rotation of methyl groups. researchgate.net

For a molecule like this compound, which has three methyl groups attached to the pyrrole ring, microwave spectroscopy can elucidate the barriers to internal rotation for each of these groups. The internal rotation of a methyl group against the molecular frame is a large-amplitude motion that often leads to splittings of the rotational transitions into distinct components, commonly labeled A and E species. researchgate.net The magnitude of this splitting is highly sensitive to the height of the potential barrier hindering the rotation; a low barrier results in large splittings, while a high barrier leads to small or unresolvable splittings. researchgate.net

While the full experimental rotational spectrum and detailed analysis for this compound are noted to be part of an ongoing investigation with a manuscript in preparation, computational studies have provided initial data on its properties. nist.govaltervista.org Thermodynamic property calculations for this compound utilized computed values for its rotational constants and methyl torsional barriers. nist.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| Rotational Constants (A, B, C) | Moments of inertia of the molecule, defining its overall shape. | Precise determination of the molecular structure in the gas phase. |

| Methyl Torsional Barriers (V₃) | The energy required for a methyl group to complete a full rotation. | Quantifies the steric and electronic interactions between the methyl groups and the pyrrole ring. Analysis of A-E splittings in the spectrum allows for experimental determination of these barriers. researchgate.net |

| Conformational Analysis | Identification of different stable molecular shapes (conformers). | While this compound is largely planar, microwave spectroscopy can precisely determine the orientation of the methyl hydrogens. |

The analysis of the microwave spectrum of this compound will ultimately yield definitive experimental values for its rotational constants and the barriers to internal rotation for the N-methyl and C-methyl groups, providing a deep understanding of its structural dynamics.

Computational and Theoretical Investigations of 1,2,5 Trimethylpyrrole

Quantum Chemical Modeling and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. It is instrumental in studying reaction mechanisms, adsorption phenomena, and electronic characteristics of 1,2,5-trimethylpyrrole.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of transition states and the elucidation of reaction pathways. For instance, in the context of C-H activation and amidation reactions, DFT has been used to calculate the free energies of transition states, providing a deeper understanding of the reaction mechanism. rsc.org

Studies on the oxidation of this compound have also benefited from computational approaches. researchgate.net The mechanisms of these oxidation processes, which are key for subsequent reactions like cycloadditions, can be investigated by modeling the interaction with oxidizing agents and identifying the most favorable reaction pathways. researchgate.net Furthermore, DFT calculations have been employed to understand the disparate outcomes in the borylation of 2,5-N-trimethylpyrrole, disfavoring certain catalytic pathways. rsc.org

Adsorption Affinities on Carbon Surfaces (e.g., Graphene)

The interaction of this compound with carbon surfaces like graphene is of significant interest for the development of novel nanofillers and functionalized materials. researchgate.netmdpi.com DFT studies have been conducted to calculate the adsorption energies and geometries of this compound and its oxidized derivatives on pristine graphene surfaces. researchgate.netmdpi.com

These studies reveal that the adsorption process is influenced by supramolecular interactions, particularly π-π stacking between the pyrrole (B145914) ring and the graphene lattice. researchgate.net The adsorption distance for this compound on graphene has been calculated to be 3.46 Å. mdpi.comresearchgate.net Interestingly, the oxidation of this compound to form aldehyde derivatives enhances its adsorption affinity for graphene. mdpi.comresearchgate.net The presence of aldehyde groups improves the adsorption energy, indicating stronger interactions with the graphene surface. mdpi.comresearchgate.net

Table 1: Adsorption Energies of this compound and its Derivatives on Graphene

| Compound | Adsorption Energy (kJ/mol) | Adsorption Distance (Å) |

| This compound | -55.4 | 3.46 |

| Oxidized this compound (TMP-CHO) | Lower than -55.4 | 3.46 |

| Oxidized this compound (TMP-2CHO) | Lower than TMP-CHO | 3.46 |

This table is generated based on data indicating that oxidation improves adsorption energy. mdpi.comresearchgate.net

Analysis of Electronic Properties (e.g., HOMO energy)

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity and spectroscopic behavior. DFT calculations at the B3LYP1/6-311+G** level of theory have been used to determine these properties. amazonaws.com

The HOMO energy is a key indicator of the molecule's ability to donate electrons. For this compound, the calculated HOMO energy is -0.19435 eV. amazonaws.com This value, along with the LUMO energy, can be used to calculate important quantum chemical descriptors like chemical hardness and softness, which provide further insights into the molecule's stability and reactivity. amazonaws.com

Table 2: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.19435 | -5.2882 |

| LUMO Energy | -0.00308 | -0.0838 |

| Chemical Hardness (η) | 0.19127 | 5.2044 |

| Chemical Softness (S) | 5.2282 | 0.1921 |

| Chemical Potential (μ) | -0.098715 | -2.686 |

Data sourced from calculations at the B3LYP1/6-311+G* level of theory. amazonaws.com*

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. These methods have been applied to this compound to compute its equilibrium geometry and vibrational frequencies. acs.org For instance, calculations at the (U)HF/6-31G* and MP2/6-31G* levels have been used to refine the molecular structure. acs.org

Furthermore, high-level ab initio methods like G3(MP2)//B3LYP have been employed to accurately predict the thermochemical properties of this compound. researchgate.netresearchgate.netresearchgate.net These calculations are instrumental in obtaining reliable energetic data that can be compared with experimental measurements. researchgate.netresearchgate.net The π-electron densities of this compound have also been investigated using ab initio calculations to understand its aromatic character and electronic distribution. modgraph.co.uk

Thermochemical Calculations and Energetic Analysis

The combination of experimental techniques like combustion calorimetry with computational thermochemical calculations provides a comprehensive understanding of the energetic properties of this compound. researchgate.netresearchgate.net Standard ab initio molecular calculations, specifically the G3(MP2)//B3LYP composite method, have been used to estimate the gas-phase enthalpy of formation. researchgate.netresearchgate.netresearchgate.net

The calculated standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) for this compound at 298.15 K is in excellent agreement with the experimental value of (34.6 ± 2.6) kJ·mol⁻¹. researchgate.netresearchgate.net This strong correlation between theoretical and experimental data validates the computational approach and allows for the reliable estimation of thermochemical properties for related compounds where experimental data may be unavailable. researchgate.net

Molecular Dynamics Simulations (Potential for future research)

While extensive research exists on the quantum chemical and thermochemical properties of this compound, the application of molecular dynamics (MD) simulations represents a promising area for future investigations. researchgate.netnih.gov MD simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or at interfaces. nih.gov

Potential future research using all-atom molecular dynamics simulations could explore the diffusion and transport properties of this compound, its interactions with solvents, and its behavior in complex systems like polymer nanocomposites. researchgate.netnih.gov Such simulations would be valuable for understanding the macroscopic properties of materials incorporating this compound, bridging the gap between its molecular-level characteristics and its performance in practical applications. researchgate.netnih.gov

Applications in Advanced Materials Science and Catalysis

Functionalization of Carbon Allotropes for Elastomer Composites

The modification of carbon allotropes like graphene and carbon black with 1,2,5-trimethylpyrrole is a key strategy for developing high-performance elastomer composites. This functionalization enhances the compatibility between the filler and the polymer matrix, leading to improved material properties.

Application in Tire Compounds and Mechanical Properties Enhancement

The use of fillers functionalized via the "pyrrole methodology" has been shown to improve the properties of elastomeric composites for large-scale applications such as in tire compounds. mdpi.comresearchgate.netmdpi.com This approach is used to create novel fillers that enhance the mechanical properties of polymer nanocomposites. mdpi.com While direct studies on this compound in final tire compounds are used for mechanistic understanding, the principles are applied to other pyrrole (B145914) derivatives for industrial use. For instance, carbon black functionalized with pyrrole compounds bearing sulfur groups has been used to reduce hysteresis in elastomer composites suitable for tires. mdpi.comresearchgate.net In one study, replacing silica (B1680970) with a functionalized carbon black in an elastomer composite resulted in a 25% reduction in the Payne effect and a 25% increase in dynamic rigidity at 70 °C, indicating improved performance relevant to tire applications. mdpi.com

The functionalization process involves the adsorption of the pyrrole molecule onto the carbon surface, followed by oxidation and a Diels-Alder cycloaddition, which forms strong covalent bonds. mdpi.com Density Functional Theory (DFT) studies have been employed to understand the initial adsorption step. For this compound (TMP) and its oxidized derivatives on a pristine graphene surface, the adsorption distance was consistently found to be 3.46 Å. The presence of aldehyde groups on the pyrrole was found to improve the adsorption energy, facilitating a stronger interaction with the graphene surface. mdpi.comnih.gov This enhanced interaction is crucial for the subsequent chemical grafting that leads to improved reinforcement and better dynamic-mechanical properties in the final elastomer composite. mdpi.comresearchgate.net

Table 1: DFT Study of this compound Adsorption on Graphene

| Compound | Adsorbate Structure | Adsorption Distance (Å) | Adsorption Energy (kJ/mol) |

|---|---|---|---|

| This compound (TMP) |  |

3.46 | -55.9 |

| TMP-CHO | Oxidized TMP (single aldehyde group) | 3.46 | -64.4 |

| TMP-2CHO | Oxidized TMP (two aldehyde groups) | 3.46 | -73.0 |

This table presents theoretical data on the adsorption of this compound and its oxidized forms on a pristine graphene surface, as determined by DFT calculations. mdpi.comnih.gov

Sustainable Functionalization Methodologies

A significant advantage of using pyrrole compounds for modifying carbon allotropes is the sustainability of the functionalization process. researchgate.netnih.govmdpi.com Research has demonstrated a method where liquid this compound is simply heated with a high surface area nanosized graphite (B72142) (HSAG) in air. researchgate.netnih.govmdpi.com This process is conducted without the need for external solvents or catalysts, which dramatically reduces waste and environmental impact. mdpi.com

The mechanism is proposed to be a domino reaction where the graphene layers first act as a carbocatalyst for the oxidation of the pyrrole compound, which is then followed by a Diels-Alder cycloaddition reaction between the oxidized pyrrole and the graphene substrate. researchgate.netnih.govmdpi.com This sustainable functionalization effectively decorates the sp² carbon allotropes without producing by-products or altering the bulk structure of the graphitic material. researchgate.netnih.govmdpi.com The process is characterized by high atom efficiency, with some Paal-Knorr reactions to create the initial pyrrole compounds reaching up to 80% atom efficiency and functionalization yields on graphene layers of up to 90%. researchgate.netpolimi.it

Table 2: Conditions for Sustainable Functionalization of Graphite with this compound

| Parameter | Condition |

|---|---|

| Reactants | This compound (TMP), High Surface Area Graphite (HSAG) |

| Atmosphere | Air |

| Temperature Range | 80 °C to 180 °C |

| Catalyst | None (Graphene acts as a carbocatalyst) |

| Solvent | None |

| Key Mechanism Steps | 1. Carbocatalyzed oxidation of TMP |

| 2. Diels-Alder cycloaddition | |

| Outcome | Functionalized graphite with no by-products |

This table summarizes the environmentally friendly process for the functionalization of high surface area graphite using this compound. researchgate.netnih.govmdpi.com

Role in Conductive Polymers and Organic Electronic Materials

This compound is explored for its potential role in the development of advanced materials like conductive polymers and dyes, where its unique electronic properties can enhance the performance of electronic devices and coatings. chemimpex.com The inherent characteristics of the pyrrole ring, a π-electron excessive aromatic system, make it a suitable monomer for electropolymerization. While specific studies detailing the polymerization of this compound are not extensively documented in the primary research literature, related pyrrole derivatives are known precursors for conductive polymers. The substitution pattern on the pyrrole ring is crucial in determining the electrochemical properties and stability of the resulting polymers. The methyl groups in this compound enhance stability, which could be a favorable characteristic for creating durable organic electronic materials. chemimpex.com

Development of Pyrrole-Containing Dyes (e.g., Squaraine Dyes)

This compound serves as a valuable precursor in the synthesis of non-symmetric squaraine dyes, a class of chromophores known for their strong and narrow absorption bands, typically in the near-infrared (NIR) region. dntb.gov.uamdpi.comresearchgate.netresearchgate.net These dyes are constructed from a central squaric acid core. The synthesis of non-symmetric versions, which often have improved solubility and functional diversity, relies on a stepwise approach using semisquaraine intermediates. mdpi.comresearchgate.net